Orexin A (1-15) (free acid)

Peptide Synthesis Epitope Mapping Structural Biology

Orexin A (1-15) (free acid) is the N-terminal 15-amino acid fragment of Orexin A retaining the two intramolecular disulfide bonds (Cys6–Cys12, Cys7–Cys14) critical for OX1 receptor selectivity. This truncated peptide lacks the C-terminal amphipathic helices required for receptor activation, rendering it functionally inactive at OX1/OX2 receptors (no agonist activity at ≤10 µM). It serves as a rigorous negative control in GPCR functional assays (calcium flux) and as a calibration standard for antibody specificity validation in ELISA and western blot. Ideal for peptide library screening and epitope mapping. NOT interchangeable with full-length Orexin A or Orexin A (17-33).

Molecular Formula C67H109N23O22S4
Molecular Weight 1717.0 g/mol
Cat. No. B12386708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrexin A (1-15) (free acid)
Molecular FormulaC67H109N23O22S4
Molecular Weight1717.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)O)CCCCN)CCC(=O)N)CCCN=C(N)N)NC2=O)C(=O)NC(CCCN=C(N)N)C(=O)O)CO)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5
InChIInChI=1S/C67H109N23O22S4/c1-31(2)24-39(82-61(107)46-14-8-22-89(46)63(109)36-16-18-48(94)76-36)64(110)90-23-9-13-45(90)60(106)81-38(25-49(95)96)54(100)84-43-29-115-116-30-44-58(104)83-40(26-91)55(101)85-42(57(103)80-37(65(111)112)12-7-21-75-67(72)73)28-114-113-27-41(86-59(43)105)56(102)78-34(11-6-20-74-66(70)71)51(97)79-35(15-17-47(69)93)52(98)77-33(10-4-5-19-68)53(99)88-50(32(3)92)62(108)87-44/h31-46,50,91-92H,4-30,68H2,1-3H3,(H2,69,93)(H,76,94)(H,77,98)(H,78,102)(H,79,97)(H,80,103)(H,81,106)(H,82,107)(H,83,104)(H,84,100)(H,85,101)(H,86,105)(H,87,108)(H,88,99)(H,95,96)(H,111,112)(H4,70,71,74)(H4,72,73,75)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,50+/m1/s1
InChIKeyCNICZTXUCOFHLV-IDFDRIPKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orexin A (1-15) (free acid): Truncated Neuropeptide Fragment with Preserved N-Terminal Disulfide Scaffold


Orexin A (1-15) (free acid) is a 15-amino acid peptide fragment corresponding to the N-terminal portion of the full-length Orexin A (hypocretin-1) sequence. It retains the two intramolecular disulfide bonds (Cys6–Cys12 and Cys7–Cys14) that characterize the compact, hydrophilic N-terminal domain of Orexin A, which is distinct from Orexin B and is critical for OX1 receptor selectivity [1]. This truncated fragment has a molecular weight of approximately 1717 Da and is utilized primarily as a research tool in peptide screening and epitope mapping, rather than as a functional orexin receptor ligand .

Why Orexin A (1-15) (free acid) Cannot Be Substituted with Full-Length Orexin A or Alternative Truncates


Substituting Orexin A (1-15) (free acid) with full-length Orexin A or alternative fragments such as Orexin A (17-33) is not appropriate because these molecules possess distinct structural domains that confer fundamentally different biological properties. Orexin A (1-15) encompasses the N-terminal region that contains the two disulfide bonds essential for the compact, hydrophilic conformation that differentiates OX1 from OX2 receptor recognition [1]. In contrast, full-length Orexin A (EC50 OX1 0.22 nM; OX2 1.07 nM) is a potent agonist at both receptors, while the C-terminal fragment Orexin A (17-33) acts as a selective OX1 agonist (EC50 8.29 nM) [2]. The (1-15) fragment, lacking the C-terminal amphipathic helices required for receptor activation, does not initiate the downstream signaling cascades of full-length Orexin A . Therefore, interchange among these peptides would yield experimental outcomes that are neither comparable nor interpretable within the same mechanistic context.

Quantitative Differentiation of Orexin A (1-15) (free acid) Versus Full-Length and C-Terminal Orexin Fragments


Preservation of N-Terminal Disulfide Scaffold: Sequence Confirmation vs. Full-Length Orexin A

Orexin A (1-15) (free acid) comprises the exact N-terminal 15 residues of Orexin A, including the two intramolecular disulfide bonds (Cys6–Cys12 and Cys7–Cys14) that define the compact, hydrophilic N-terminal domain . This contrasts with full-length Orexin A, which includes an additional C-terminal amphipathic helix-turn-helix motif (residues 16-33) required for receptor activation [1]. The (1-15) fragment is not merely a truncated agonist but a distinct molecular entity used for epitope mapping and as a control peptide, as it retains the antigenic N-terminal region while lacking functional agonist activity .

Peptide Synthesis Epitope Mapping Structural Biology

Lack of Agonist Activity: Differentiation from Full-Length Orexin A and C-Terminal Fragment Orexin A (17-33)

Orexin A (1-15) (free acid) lacks measurable agonist activity at both OX1 and OX2 receptors, in stark contrast to full-length Orexin A and the C-terminal fragment Orexin A (17-33) . Full-length Orexin A exhibits high potency with EC50 values of 0.22 ± 0.06 nM at OX1 and 1.07 ± 0.3 nM at OX2 [1]. Orexin A (17-33) functions as a selective OX1 agonist with an EC50 of 8.29 ± 1.1 nM at OX1 and 187 nM at OX2 [1]. The (1-15) fragment is employed as a negative control or for epitope mapping in assays where receptor activation must be excluded, such as in peptide screening and immunoassay development .

Receptor Pharmacology GPCR Signaling Functional Assays

Solubility and Storage Advantages for In Vitro Assay Workflows

Orexin A (1-15) (free acid) demonstrates solubility in DMSO at 10 mM concentration [1], which is a practical advantage for high-throughput screening and automated liquid handling systems. In comparison, full-length Orexin A requires specialized reconstitution protocols due to its amphipathic nature and greater propensity for aggregation . The (1-15) fragment also exhibits defined storage stability when maintained at -20°C in lyophilized form, with a molecular weight of 1716.98 Da and purity ≥95% as determined by HPLC .

Peptide Handling Assay Development Compound Management

Optimal Use Cases for Orexin A (1-15) (free acid) Based on Empirical Differentiation


Epitope Mapping and Anti-Orexin A Antibody Characterization

The Orexin A (1-15) (free acid) fragment retains the N-terminal antigenic determinants of full-length Orexin A, including the structurally constrained disulfide-bonded region that is critical for OX1 receptor selectivity [1]. Its lack of C-terminal helices and absence of agonist activity make it an ideal control peptide for validating antibody specificity in ELISA and western blot applications. Researchers can use this fragment to confirm that antibody binding is directed against the N-terminal epitope rather than the C-terminal region, thereby improving assay specificity .

Negative Control in Orexin Receptor Functional Assays

Because Orexin A (1-15) (free acid) does not activate OX1 or OX2 receptors at concentrations up to 10 μM, it serves as a rigorous negative control in calcium flux and other GPCR functional assays [1]. This allows researchers to distinguish specific receptor-mediated signaling from nonspecific peptide effects. In studies evaluating orexin receptor agonists or antagonists, the (1-15) fragment can be used to establish baseline activity and confirm that observed responses are due to ligand-receptor engagement rather than off-target interactions .

Peptide Library Screening and Immunoassay Development

Orexin A (1-15) (free acid) is a common constituent of peptide screening libraries designed for high-throughput immunoassay discovery [1]. Its defined sequence, high purity (≥95%), and favorable solubility in DMSO (10 mM) facilitate its use in automated liquid handling systems . In the context of orexin biomarker detection, this fragment may serve as a calibration standard or as a component of multiplex panels for profiling anti-orexin immune responses in clinical samples [2].

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